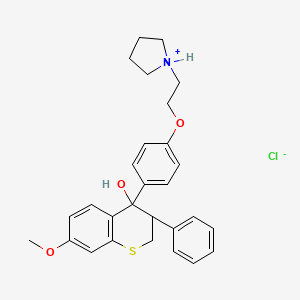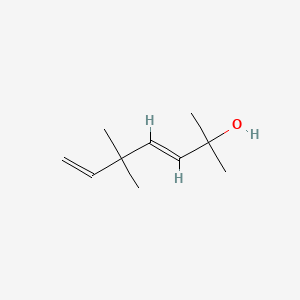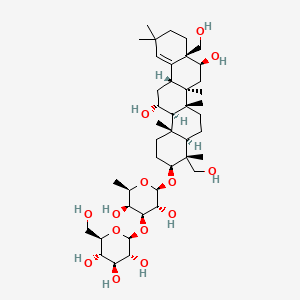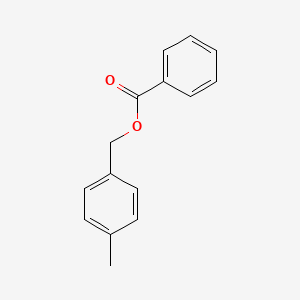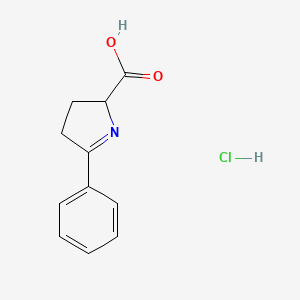
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyra
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two glucose molecules, each modified with an acetamido group. This compound is significant in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose typically involves the acetylation of glucosamine derivatives. One common method includes the reaction of D-glucosamine with acetic anhydride in the presence of a catalyst to form the acetylated product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反应分析
Types of Reactions
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the glucose units.
Reduction: Reduction reactions can target the acetamido groups, converting them to amines.
Substitution: Substitution reactions can replace the acetamido groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield glucuronic acid derivatives, while reduction can produce glucosamine derivatives.
科学研究应用
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cellular processes, including glycosylation and cell signaling.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting glycoproteins and glycolipids.
作用机制
The mechanism of action of 2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The acetamido groups play a crucial role in binding to these molecular targets, influencing various biochemical pathways. For instance, the compound can inhibit certain glycosidases, affecting glycoprotein metabolism and cellular communication .
相似化合物的比较
Similar Compounds
2-Acetamido-2-deoxy-D-glucopyranose: A monosaccharide derivative with similar acetamido modifications.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-galactopyranose: Another acetylated sugar with applications in glycoscience.
2-Acetamido-6-O-(α-L-fucopyranosyl)-D-glucopyranose: A disaccharide with a different glycosidic linkage and biological activity.
Uniqueness
2-Acetamido-6-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-glucopyranose is unique due to its specific glycosidic linkage and dual acetamido modifications, which confer distinct biochemical properties and applications. Its ability to interact with multiple molecular targets makes it a valuable compound in various research fields.
属性
分子式 |
C16H28N2O11 |
|---|---|
分子量 |
424.40 g/mol |
IUPAC 名称 |
N-[(3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12-,13-,14-,15?,16-/m1/s1 |
InChI 键 |
ZNYQSCCJIAFAQX-LIQXALPGSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


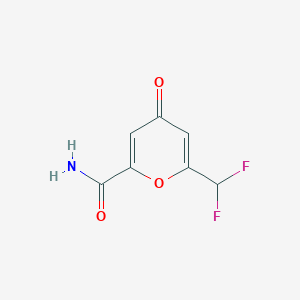
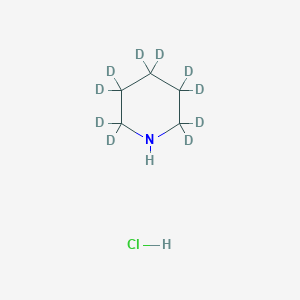
![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
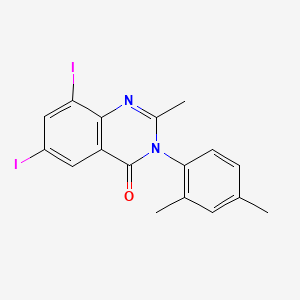
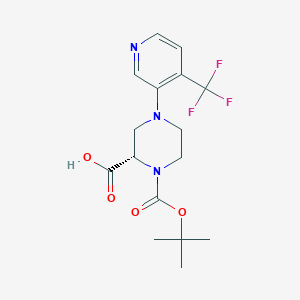

![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
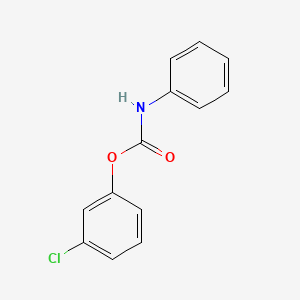
![2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol](/img/structure/B13730382.png)
